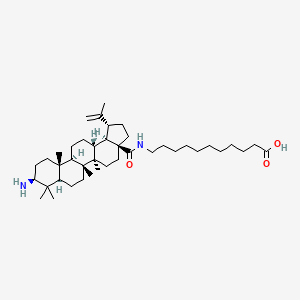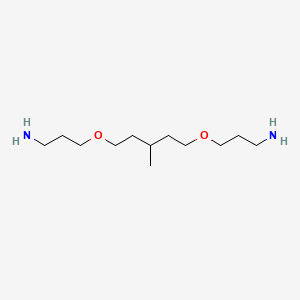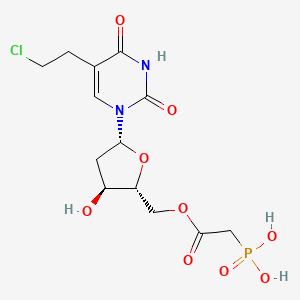
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- is a complex organic compound with a unique structure that includes a triazafluoranthene core
Preparation Methods
The synthesis of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of triethylamine as a base and dichloromethane as a solvent . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- involves its interaction with specific molecular targets. It acts as a noncompetitive inhibitor of certain enzymes, affecting the uptake of substrate molecules and regulating various biochemical pathways . This inhibition can lead to significant physiological effects, such as changes in blood pressure and neurotransmitter levels.
Comparison with Similar Compounds
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- can be compared with similar compounds like:
9-Methoxy-4-methyl-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene hydrochloride: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
2,4,5,6-Tetrahydro-9-ethoxy-4-methyl-1H-3,4,6a-triazafluoranthene:
The uniqueness of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various scientific applications.
Properties
CAS No. |
84298-34-0 |
|---|---|
Molecular Formula |
C14H14FN3 |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
12-fluoro-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene |
InChI |
InChI=1S/C14H14FN3/c1-17-6-7-18-12-3-2-9(15)8-11(12)10-4-5-16-14(17)13(10)18/h2-3,8H,4-7H2,1H3 |
InChI Key |
IKENNJLUWQGBLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C3=C(C=C(C=C3)F)C4=C2C1=NCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)


![4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol](/img/structure/B12717707.png)
